molecular formula C7H4BrF3N2O2 B13040097 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

Katalognummer: B13040097
Molekulargewicht: 285.02 g/mol
InChI-Schlüssel: NJOWVGDKFQRMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination of 3-nitro-5-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine depends on its chemical reactivity and the specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Eigenschaften

Molekularformel

C7H4BrF3N2O2

Molekulargewicht

285.02 g/mol

IUPAC-Name

2-(bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrF3N2O2/c8-2-5-6(13(14)15)1-4(3-12-5)7(9,10)11/h1,3H,2H2

InChI-Schlüssel

NJOWVGDKFQRMJT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.